2-(3-bromo-4-methoxyphenyl)-1,3-benzothiazole
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which is attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-methoxyphenyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methoxyaniline with 2-mercaptobenzoic acid under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-methoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzothiazoles with various functional groups.
- Oxidized derivatives such as aldehydes and acids.
- Reduced forms like dihydrobenzothiazoles.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can enhance its binding affinity and specificity. The benzothiazole core can interact with various biological pathways, influencing cellular processes such as signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)-1,3-diphenylimidazolidine
- 3-Bromo-4-methoxybenzaldehyde
- 2-Bromo-4-methoxyacetophenone
Comparison: Compared to these similar compounds, 2-(3-bromo-4-methoxyphenyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups further enhances its reactivity and potential applications. While other compounds may share some functional groups, the overall structure and resulting properties of this compound make it particularly valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSIZBKYZMYND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275095 | |
Record name | 2-(3-Bromo-4-methoxyphenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695174-48-2 | |
Record name | 2-(3-Bromo-4-methoxyphenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695174-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromo-4-methoxyphenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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